ETHYL 4-(4-PENTANAMIDOBENZAMIDO)BENZOATE
Description
ETHYL 4-(4-PENTANAMIDOBENZAMIDO)BENZOATE is a benzoic acid derivative featuring an ethyl ester backbone and dual amide functionalities. Its structure comprises a central benzoate ring substituted at the para position with a benzamido group, which is further modified by a pentanamide chain.
Properties
IUPAC Name |
ethyl 4-[[4-(pentanoylamino)benzoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-3-5-6-19(24)22-17-11-7-15(8-12-17)20(25)23-18-13-9-16(10-14-18)21(26)27-4-2/h7-14H,3-6H2,1-2H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKINQKFWSHAPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-PENTANAMIDOBENZAMIDO)BENZOATE typically involves a multi-step process. One common method includes the following steps:
Alkylation: The starting material, 4-aminobenzoic acid, undergoes alkylation to introduce the ethyl ester group.
Amidation: The intermediate product is then subjected to amidation with pentanoyl chloride to form the pentanamido derivative.
Esterification: Finally, the compound is esterified to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized by using continuous-flow synthesis techniques. This approach allows for better control over reaction conditions, higher yields, and reduced production times .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-PENTANAMIDOBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
ETHYL 4-(4-PENTANAMIDOBENZAMIDO)BENZOATE has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-PENTANAMIDOBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. In the case of its potential use as a local anesthetic, the compound likely binds to sodium ion channels on nerve membranes, reducing their permeability to sodium ions. This action inhibits the conduction of nerve impulses, resulting in a loss of sensation .
Comparison with Similar Compounds
Structural Analogs with Sulfonamidobenzamide (SABA) Cores
SABA1 (Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate)
- Structure : Replaces the amide group in the target compound with a sulfonamide linkage and introduces a chloro-phenylcarbamoyl substituent.
- Biological Activity : Exhibits potent antimicrobial activity with a MIC of 0.45–0.9 mM against efflux-compromised E. coli (ΔtolC::tet) .
- Key Difference : Sulfonamide groups generally enhance metabolic stability but may reduce solubility compared to amides.
Benzoate Esters with Heterocyclic Substituents
Compounds such as I-6230 (pyridazin-3-yl), I-6232 (6-methylpyridazin-3-yl), and I-6373 (3-methylisoxazol-5-yl) from feature phenethylamino or phenethylthio linkages to heterocyclic rings.
Amino-Substituted Benzoate Derivatives
- Ethyl-p(n-butylamino)benzoate (): Features a butylamino group at the para position. Properties: The amino group enhances hydrophilicity, but its unmodified amine may limit stability under acidic conditions .
- Ethoxylated Ethyl-4-aminobenzoate (): Modified with 25 ethylene oxide units (C₅₉H₁₁₁NO₂₇). Solubility: Water-soluble due to ethoxylation, contrasting with the target compound’s likely lower aqueous solubility .
Reactivity in Polymer Chemistry
- Ethyl 4-(dimethylamino)benzoate (): Acts as a co-initiator in resin cements. Performance: Demonstrates higher reactivity (degree of conversion) than 2-(dimethylamino)ethyl methacrylate, with superior physical properties in polymer matrices .
- Comparison : The target compound’s pentanamide chain could offer similar polarity but may alter polymerization kinetics due to steric hindrance.
Discussion of Substituent Effects
- Amide vs. Sulfonamide : Sulfonamides (e.g., SABA1) improve metabolic resistance but may reduce solubility, whereas amides (target compound) balance polarity and stability.
- Heterocycles : Pyridazine/isoxazole groups () enhance π-π stacking but require synthetic complexity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
